LY341495 - 201943-63-7

LY341495

Catalog Number: EVT-274080
CAS Number: 201943-63-7
Molecular Formula: C20H19NO5
Molecular Weight: 353.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LY341495 is a synthetic compound classified as a potent and selective antagonist for group II metabotropic glutamate (mGlu) receptors, specifically mGlu2 and mGlu3 subtypes. [ [] ] These receptors play a crucial role in modulating neuronal excitability and neurotransmitter release within the central nervous system. LY341495 has been extensively used as a valuable tool in scientific research for investigating the pharmacological and physiological functions of mGlu2/3 receptors. Its high selectivity and affinity for these receptor subtypes have made it particularly valuable for dissecting the roles of mGlu2/3 in various neuronal processes, animal models of neurological and psychiatric disorders, and exploration of potential therapeutic interventions.

LY379268

Compound Description: LY379268 [(-)-2-oxa-4-aminobicyclo[3.1.0]hexane-4,6-dicarboxylate] is a highly selective agonist for group II metabotropic glutamate receptors (mGlu2 and mGlu3) [].

Relevance: LY379268 serves as a pharmacological tool to understand the opposite effects of mGlu2/3 receptor activation compared to LY341495, a selective antagonist of the same receptors [, ]. This contrast aids in understanding the potential of mGlu2/3 receptors as therapeutic targets for various conditions.

LY354740

Compound Description: LY354740 is another selective agonist for group II metabotropic glutamate receptors (mGlu2 and mGlu3) [].

Relevance: LY354740, similar to LY379268, is frequently used in conjunction with LY341495 to investigate the physiological roles of mGlu2/3 receptors and their potential as therapeutic targets [].

(2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine (L-CCG-I)

Compound Description: L-CCG-I is a compound that exhibits agonist activity at group II metabotropic glutamate receptors (mGlu2 and mGlu3) [, ].

Relevance: L-CCG-I is structurally similar to LY341495 and is used to investigate the pharmacological properties and signaling pathways associated with mGlu2/3 receptors [, ].

4-(2R,4R)-Aminopyrrolidine-2,4-dicarboxylate (2R,4R-APDC)

Compound Description: 2R,4R-APDC acts as an agonist at group II metabotropic glutamate receptors (mGlu2 and mGlu3) [, ].

Relevance: Researchers utilize 2R,4R-APDC alongside LY341495 to explore the functional consequences of activating mGlu2/3 receptors, providing insights into potential therapeutic applications [, ].

(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)

Compound Description: 1S,3R-ACPD is an agonist that activates both group I and group II metabotropic glutamate receptors [, , , ].

Relevance: While LY341495 is a selective group II mGluR antagonist, 1S,3R-ACPD's ability to activate both group I and II receptors helps differentiate group II specific effects in research [, , , ].

(R,S)-α-Methyl-4-phosphonophenylglycine (MPPG)

Compound Description: MPPG acts as a broad-spectrum agonist at metabotropic glutamate receptors, interacting with multiple subtypes [, ].

Relevance: MPPG's less selective activation profile, compared to LY341495's targeted antagonism of mGlu2/3, helps researchers differentiate between the roles of various mGluR subtypes [, ].

(R,S)3,5-Dihydroxyphenylglycine (DHPG)

Compound Description: DHPG is a selective agonist for group I metabotropic glutamate receptors, primarily targeting mGluR1 and mGluR5 subtypes [, , , , , ].

Relevance: By contrasting the effects of DHPG, a group I mGluR agonist, with LY341495, a group II mGluR antagonist, researchers can disentangle the roles of these receptor groups in various physiological processes [, , , , , ].

L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4)

Compound Description: L-AP4 is an agonist that primarily targets group III metabotropic glutamate receptors (mGluR4, mGluR6, mGluR7, and mGluR8) [, , , ].

Relevance: Comparing the effects of L-AP4, a group III mGluR agonist, to LY341495, a group II mGluR antagonist, allows researchers to delineate the distinct roles of these receptor groups in neuronal signaling [, , , ].

N-Methyl-D-aspartic acid (NMDA)

Compound Description: NMDA is a selective agonist for NMDA receptors, a type of ionotropic glutamate receptor [, ].

Relevance: NMDA serves as a control in studies involving LY341495 to distinguish the effects of metabotropic versus ionotropic glutamate receptor activation [, ].

(R,S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)

Compound Description: AMPA is a selective agonist for AMPA receptors, another type of ionotropic glutamate receptor [, ].

Relevance: Similar to NMDA, AMPA is used alongside LY341495 to differentiate the actions of metabotropic and ionotropic glutamate receptors, ensuring the specificity of observed effects [, ].

Kainate

Compound Description: Kainate is a selective agonist for kainate receptors, a subtype of ionotropic glutamate receptors [, ].

Relevance: Kainate is used as a control alongside LY341495 to distinguish the effects of metabotropic glutamate receptors from those of ionotropic kainate receptors [, ].

MNI137

Compound Description: MNI137 is a negative allosteric modulator (NAM) of mGlu3 receptors [].

Relevance: MNI137 is used in conjunction with LY341495 and LY379268 to further dissect the specific roles of the mGlu3 receptor subtype and its involvement in mGlu2/3 receptor signaling [].

(2S)-α-Ethylglutamate

Compound Description: (2S)-α-Ethylglutamate is a putative mGlu2/3 receptor antagonist [, ].

Relevance: This compound serves as a tool for comparison to LY341495, another mGlu2/3 receptor antagonist, to further validate the involvement of these receptors in studied phenomena [, ].

UBP1112

Compound Description: UBP1112 is a selective group III mGluR antagonist [, ].

Relevance: UBP1112 is often used in conjunction with LY341495, a group II mGluR antagonist, to distinguish the specific roles of these two receptor groups in various physiological processes [, ].

2-(Phosphonomethyl)pentanedioic acid (2-PMPA)

Compound Description: 2-PMPA is an inhibitor of N-acetylated-alpha-linked-acidic dipeptidase (NAALADase), the enzyme responsible for degrading N-acetylaspartylglutamate (NAAG) [].

Relevance: 2-PMPA is used in conjunction with LY341495 to investigate the role of NAAG, an endogenous mGluR3 agonist, in modulating the effects of LY341495 on cocaine-seeking behavior [].

N-Acetylaspartylglutamate (NAAG)

Compound Description: NAAG is the most prevalent peptide transmitter in the mammalian nervous system and acts as an agonist at mGluR3 [].

Relevance: NAAG is relevant as it's an endogenous agonist of mGluR3, a receptor subtype targeted by LY341495. Studying NAAG alongside LY341495 helps clarify mGluR3's physiological and pathological roles [, ].

JNJ16259685

Compound Description: JNJ16259685 is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1) [].

Relevance: JNJ16259685 is used in combination with LY341495, which targets mGluR2/3, to understand the distinct roles of these mGluR subtypes in modulating the effects of morphine on behavior and nociception [].

2-Methyl-6-(phenylethynyl)pyridine hydrochloride (MPEP)

Compound Description: MPEP is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5) [, , ].

Relevance: MPEP is used in studies alongside LY341495, which targets mGluR2/3, to differentiate the contributions of these mGluR subtypes in processes like synaptic plasticity, neuroprotection, and behavioral responses [, , ].

Overview

LY341495 is a selective antagonist of group II metabotropic glutamate receptors, specifically targeting metabotropic glutamate receptor 2 and metabotropic glutamate receptor 3. It has garnered significant attention in pharmacological research due to its potential therapeutic applications in various central nervous system disorders, including anxiety, depression, and schizophrenia. The compound is recognized for its low nanomolar potency, with reported IC50 values of approximately 21 nM for metabotropic glutamate receptor 2 and 14 nM for metabotropic glutamate receptor 3 .

Source

LY341495 was originally synthesized as part of research aimed at developing selective modulators for metabotropic glutamate receptors. The synthesis and characterization of LY341495 were documented in various studies, highlighting its efficacy as a radioligand for binding studies in receptor research .

Classification

Chemically, LY341495 falls under the category of small organic molecules and is classified as an antagonist due to its inhibitory effects on metabotropic glutamate receptors. It is particularly noted for its role as a negative allosteric modulator, influencing receptor activity without directly competing with the endogenous ligand, glutamate .

Synthesis Analysis

Methods

The synthesis of LY341495 involves several key steps that ensure the purity and efficacy of the final product. The compound can be synthesized through various methods, including:

  1. Starting Materials: The synthesis typically begins with commercially available precursors such as benzoic acid derivatives.
  2. Reactions: Key reactions include esterification and subsequent modifications to introduce functional groups that enhance receptor binding properties.
  3. Purification: The final product is purified using techniques such as chromatography to achieve the desired purity levels necessary for biological testing.

Technical Details

A common synthetic route involves the reaction of appropriate benzoic acid derivatives with other reagents under controlled conditions to yield LY341495. The synthetic strategy must be optimized to maximize yield and minimize by-products, often employing techniques such as high-performance liquid chromatography (HPLC) for purification .

Molecular Structure Analysis

Structure

The molecular structure of LY341495 can be represented by its chemical formula C12H14N2O3C_{12}H_{14}N_2O_3. It features a unique arrangement that allows it to interact effectively with metabotropic glutamate receptors.

Data

  • Molecular Weight: Approximately 234.25 g/mol
  • Functional Groups: Contains amine and carboxylic acid groups which are critical for its interaction with target receptors.
Chemical Reactions Analysis

Reactions

LY341495 participates in various chemical reactions primarily during its synthesis and when interacting with biological systems:

  1. Binding Reactions: As an antagonist, it competes with agonists like glutamate at the receptor sites, altering downstream signaling pathways.
  2. Degradation Pathways: In biological systems, LY341495 may undergo metabolic transformations that affect its pharmacokinetics and pharmacodynamics.

Technical Details

The binding affinity and efficacy of LY341495 can be assessed through competitive binding assays using radiolabeled forms like tritiated LY341495 to quantify receptor interactions .

Mechanism of Action

Process

LY341495 functions primarily as a negative allosteric modulator at group II metabotropic glutamate receptors. Its mechanism involves:

  1. Allosteric Modulation: By binding to an allosteric site on the receptor, LY341495 induces conformational changes that inhibit receptor activation by agonists.
  2. Signal Transduction Inhibition: This modulation leads to reduced intracellular signaling cascades associated with neuronal excitability and neurotransmitter release.

Data

Studies have shown that LY341495 effectively reduces agonist-induced responses in a dose-dependent manner, demonstrating significant antagonistic effects on neurotransmission mediated by these receptors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.

Relevant analyses often include spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structure and purity .

Applications

LY341495 has several scientific applications:

  1. Research Tool: Used extensively in neuroscience research to study the role of metabotropic glutamate receptors in various physiological and pathological processes.
  2. Therapeutic Potential: Investigated for its potential use in treating conditions such as anxiety disorders, schizophrenia, and neurodegenerative diseases by modulating glutamatergic signaling pathways .
  3. Radioligand Studies: Its radiolabeled forms are utilized in positron emission tomography (PET) studies to visualize receptor distribution in vivo.

Properties

CAS Number

201943-63-7

Product Name

LY341495

IUPAC Name

(1S)-2-[(1S)-1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C20H19NO5/c21-20(19(24)25,15-9-13(15)18(22)23)10-14-11-5-1-3-7-16(11)26-17-8-4-2-6-12(14)17/h1-8,13-15H,9-10,21H2,(H,22,23)(H,24,25)/t13-,15?,20-/m0/s1

InChI Key

VLZBRVJVCCNPRJ-UKEAJUSLSA-N

SMILES

C1C(C1C(CC2C3=CC=CC=C3OC4=CC=CC=C24)(C(=O)O)N)C(=O)O

Solubility

Soluble in DMSO

Synonyms

2-amino-2-(2-carboxycycloprop-1-yl)-3-(xanth-9-yl)propanoic acid
LY 341495
LY-341495
LY341495

Canonical SMILES

C1C(C1C(CC2C3=CC=CC=C3OC4=CC=CC=C24)(C(=O)O)N)C(=O)O

Isomeric SMILES

C1[C@@H](C1[C@@](CC2C3=CC=CC=C3OC4=CC=CC=C24)(C(=O)O)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.